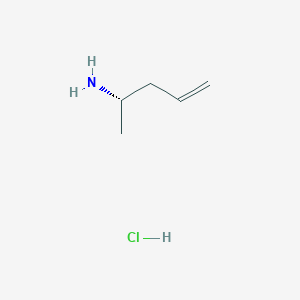

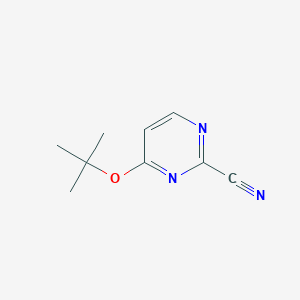

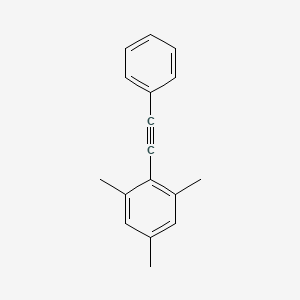

![molecular formula C8H5NO2S2 B6307382 5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one CAS No. 521972-99-6](/img/structure/B6307382.png)

5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one

Übersicht

Beschreibung

5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one, also known as 5-Furylmethylidene-2-thioxo-1,3-thiazole-4-one, is an organic compound belonging to the family of thiazoles. It is a heterocyclic compound that contains both a thiazole and a furan ring, and is an important intermediate for the synthesis of various heterocyclic compounds. It has been extensively studied for its unique properties and has been found to have potential applications in the pharmaceutical, agrochemical and biotechnological industries.

Wissenschaftliche Forschungsanwendungen

5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one has a number of potential applications in scientific research. It has been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as thiazole derivatives and furan derivatives. In addition, it has been used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and biotechnological compounds. Furthermore, it has been used in the synthesis of various fluorescent probes, which are useful for studying a variety of biological processes.

Wirkmechanismus

The mechanism of action of 5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one is not yet fully understood. However, it is believed to involve the formation of a covalent bond between the thioamide and the nitroalkane. This covalent bond is then further stabilized by the formation of a hydrogen bond between the thioamide and the nitroalkane. The resulting product is then further stabilized by the formation of a hydrogen bond between the nitroalkane and the furan ring.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one are not yet fully understood. However, it has been found to have potential applications in the pharmaceutical and biotechnological industries. In particular, it has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been studied for its potential use as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one in laboratory experiments is its availability. It is commercially available and can be easily synthesized using the methods outlined above. Furthermore, it is relatively stable and is not easily degraded by light or heat. However, it is important to note that it is a highly reactive compound and can be hazardous if handled improperly.

Zukünftige Richtungen

The potential applications of 5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one are numerous and diverse. Further research is needed to explore its potential as an inhibitor of various enzymes, as well as its potential use in the synthesis of various heterocyclic compounds. In addition, further research is needed to investigate its potential as a fluorescent probe for studying various biological processes, as well as its potential use in the synthesis of various pharmaceuticals, agrochemicals, and biotechnological compounds. Finally, further research is needed to explore its potential as a drug for the treatment of various diseases.

Synthesemethoden

The synthesis of 5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one can be achieved through a variety of methods. The most common method involves the reaction of a nitroalkane with a thioacetamide derivative in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product in high yields and can be performed in a one-pot reaction. Other methods for the synthesis of this compound include the reaction of a nitroalkane with a thioamide in the presence of a base, the reaction of a nitroalkane with a thioamide in the presence of a Lewis acid, and the reaction of a nitroalkane with a thioamide in the presence of a catalyst.

Eigenschaften

IUPAC Name |

(5Z)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S2/c10-7-6(13-8(12)9-7)4-5-2-1-3-11-5/h1-4H,(H,9,10,12)/b6-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSUVJNRFWFRIV-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C\2/C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one | |

CAS RN |

4703-96-2 | |

| Record name | 5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004703962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

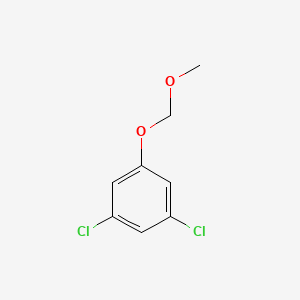

![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)

![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)